N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-[(1-methyl-3-propan-2-yl-2,3-dihydroindol-2-yl)sulfonyl]phenoxy]propan-1-amine
Description
The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-[(1-methyl-3-propan-2-yl-2,3-dihydroindol-2-yl)sulfonyl]phenoxy]propan-1-amine (CAS: 121346-32-5) is a structurally complex molecule with a molecular formula of C₃₂H₄₀N₂O₅S and a molar mass of 564.74 g/mol . Key features include:
- A 3,4-dimethoxyphenethyl group linked to a tertiary amine.
- A propan-1-amine chain connected to a phenoxy group.
- A sulfonylated 2,3-dihydroindole moiety with methyl and isopropyl substituents.
Physical properties include a predicted density of 1.15 g/cm³, boiling point of 724.1°C, and pKa of 8.82, indicating moderate basicity. The compound is stored at room temperature (RT) .
Properties
Molecular Formula |
C32H42N2O5S |
|---|---|
Molecular Weight |
566.8 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-[(1-methyl-3-propan-2-yl-2,3-dihydroindol-2-yl)sulfonyl]phenoxy]propan-1-amine |
InChI |
InChI=1S/C32H42N2O5S/c1-23(2)31-27-10-7-8-11-28(27)34(4)32(31)40(35,36)26-15-13-25(14-16-26)39-21-9-19-33(3)20-18-24-12-17-29(37-5)30(22-24)38-6/h7-8,10-17,22-23,31-32H,9,18-21H2,1-6H3 |
InChI Key |
VJMMETDGFLVFDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(N(C2=CC=CC=C12)C)S(=O)(=O)C3=CC=C(C=C3)OCCCN(C)CCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-[(1-methyl-3-propan-2-yl-2,3-dihydroindol-2-yl)sulfonyl]phenoxy]propan-1-amine involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the 3,4-dimethoxyphenyl ethylamine: This can be achieved through the reduction of 3,4-dimethoxyphenylacetonitrile using a reducing agent such as lithium aluminum hydride.
N-methylation: The ethylamine derivative is then methylated using methyl iodide in the presence of a base like potassium carbonate.
Coupling with the indole derivative: The indole derivative is synthesized separately and then coupled with the N-methylated ethylamine through a sulfonylation reaction using a sulfonyl chloride reagent.
Final assembly: The final step involves the coupling of the sulfonylated intermediate with the phenoxypropanamine derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-[(1-methyl-3-propan-2-yl-2,3-dihydroindol-2-yl)sulfonyl]phenoxy]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and phenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-[(1-methyl-3-propan-2-yl-2,3-dihydroindol-2-yl)sulfonyl]phenoxy]propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-[(1-methyl-3-propan-2-yl-2,3-dihydroindol-2-yl)sulfonyl]phenoxy]propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural Features and Functional Group Impact
Sulfonamide vs. Ether-containing compounds (e.g., ) may exhibit higher solubility in polar solvents due to reduced steric hindrance.
Dihydroindole vs. The isopropyl and methyl substituents on the dihydroindole may enhance lipophilicity, influencing membrane permeability .
Methoxy Substituents :
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight and Solubility : The target compound’s high molar mass (564.74 g/mol) suggests lower aqueous solubility compared to smaller analogs (e.g., 253.34 g/mol ), which could impact bioavailability.
- pKa and Ionization : The pKa of 8.82 indicates partial protonation at physiological pH, favoring passive diffusion across membranes. In contrast, compounds with lower basicity (e.g., neutral ethers ) may exhibit different distribution profiles.
- Thermal Stability : The predicted boiling point of 724.1°C far exceeds that of simpler amines, likely due to extended conjugation and intermolecular forces from the sulfonamide group.
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